molecular formula C18H19ClO B11706588 4-[1-(3-Chlorophenyl)cyclohexyl]phenol CAS No. 41768-92-7

4-[1-(3-Chlorophenyl)cyclohexyl]phenol

Cat. No.: B11706588
CAS No.: 41768-92-7
M. Wt: 286.8 g/mol
InChI Key: PZOKCWMXRLAGTR-UHFFFAOYSA-N
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Description

4-[1-(3-Chlorophenyl)cyclohexyl]phenol is an organic compound that features a cyclohexyl ring substituted with a 3-chlorophenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative is reacted with the cyclohexyl ring in the presence of a Lewis acid catalyst.

    Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where a phenol derivative is introduced to the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic hydrogenation: To form the cyclohexyl ring.

    Friedel-Crafts alkylation:

    Nucleophilic substitution: For attaching the phenol group.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Chlorophenyl)cyclohexyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding cyclohexyl derivative.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[1-(3-Chlorophenyl)cyclohexyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-Chlorophenyl)cyclohexyl]phenol: Similar structure but with the chlorine atom in the para position.

    4-[1-(3-Bromophenyl)cyclohexyl]phenol: Similar structure but with a bromine atom instead of chlorine.

    4-[1-(3-Methylphenyl)cyclohexyl]phenol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-[1-(3-Chlorophenyl)cyclohexyl]phenol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity

Properties

CAS No.

41768-92-7

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

IUPAC Name

4-[1-(3-chlorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2

InChI Key

PZOKCWMXRLAGTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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